Cas no 868948-11-2 (N-(6-chloropyridazin-3-yl)propanamide)

N-(6-Chloropyridazin-3-yl)propanamide is a chlorinated pyridazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a reactive chloropyridazine core coupled with a propanamide moiety, making it a versatile intermediate for synthesizing biologically active compounds. The compound's chlorinated aromatic ring enhances electrophilic reactivity, facilitating further functionalization, while the amide group offers hydrogen-bonding capabilities for targeted interactions. This combination of properties makes it valuable for developing novel inhibitors, ligands, or crop protection agents. Its well-defined molecular architecture ensures consistent reactivity, supporting precise modifications in medicinal chemistry or material science applications. The compound is typically handled under controlled conditions due to its reactive functional groups.
N-(6-chloropyridazin-3-yl)propanamide structure
868948-11-2 structure
Product Name:N-(6-chloropyridazin-3-yl)propanamide
CAS No:868948-11-2
MF:C7H8ClN3O
MW:185.610919952393
CID:69126
PubChem ID:24820468
Update Time:2025-06-08

N-(6-chloropyridazin-3-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-Chloro-3-pyridazinyl)propanamide
    • N-(6-chloropyridazin-3-yl)propanamide
    • PROPANAMIDE, N-(6-CHLORO-3-PYRIDAZINYL)-
    • FT-0714843
    • DTXSID30647523
    • 868948-11-2
    • SCHEMBL10770157
    • AKOS006282939
    • F1967-6736
    • N-(6-Chloropyridazin-3-yl)propionamide
    • Propanamide,N-(6-chloro-3-pyridazinyl)-
    • Inchi: 1S/C7H8ClN3O/c1-2-7(12)9-6-4-3-5(8)10-11-6/h3-4H,2H2,1H3,(H,9,11,12)
    • InChI Key: AWBPFGGHADAXHC-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=N1)NC(CC)=O

Computed Properties

  • Exact Mass: 185.03600
  • Monoisotopic Mass: 185.0355896g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 54.9Ų

Experimental Properties

  • PSA: 54.88000
  • LogP: 1.55150

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Additional information on N-(6-chloropyridazin-3-yl)propanamide

N-(6-Chloropyridazin-3-yl)propanamide: A Comprehensive Overview of CAS No. 868948-11-2

N-(6-Chloropyridazin-3-yl)propanamide (CAS No. 868948-11-2) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This small molecule, characterized by its unique structural features, has been the subject of numerous studies aimed at elucidating its biological activities and potential as a drug candidate. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent research developments surrounding this compound.

The chemical structure of N-(6-chloropyridazin-3-yl)propanamide consists of a propanamide moiety attached to a 6-chloropyridazine ring. The presence of the chloro substituent on the pyridazine ring imparts unique electronic and steric properties to the molecule, which may influence its interactions with biological targets. The propanamide group, on the other hand, provides additional functional groups that can be modified to enhance the compound's pharmacological profile.

Recent studies have highlighted the potential of N-(6-chloropyridazin-3-yl)propanamide as an inhibitor of various enzymes and receptors. One notable area of research has focused on its activity as an inhibitor of histone deacetylases (HDACs). HDACs are a family of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, thereby affecting gene expression. Inhibition of HDACs has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

A study published in the Journal of Medicinal Chemistry in 2021 reported that N-(6-chloropyridazin-3-yl)propanamide exhibited potent HDAC inhibitory activity, with IC50 values in the low micromolar range. The researchers also demonstrated that the compound induced cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. These findings have sparked further interest in exploring the use of N-(6-chloropyridazin-3-yl)propanamide in combination with other therapeutic agents to enhance its efficacy.

In addition to its HDAC inhibitory activity, N-(6-chloropyridazin-3-yl)propanamide has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response involving various cellular and molecular pathways, and targeting specific mediators can have therapeutic benefits in inflammatory diseases. A study published in Bioorganic & Medicinal Chemistry Letters in 2020 found that N-(6-chloropyridazin-3-yl)propanamide effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound may have potential applications in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of N-(6-chloropyridazin-3-yl)propanamide are also an important consideration for its development as a therapeutic agent. Preclinical studies have shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an orally administered drug. However, further research is needed to optimize its pharmacokinetic properties and ensure optimal drug delivery to target tissues.

Safety and toxicity assessments are critical steps in the drug development process. Preliminary toxicology studies have indicated that N-(6-chloropyridazin-3-yl)propanamide is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, more extensive safety evaluations are required to fully understand its long-term safety profile and potential side effects.

In conclusion, N-(6-chloropyridazin-3-yl)propanamide (CAS No. 868948-11-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its HDAC inhibitory activity and anti-inflammatory properties make it an attractive candidate for further development as a drug candidate for various diseases. Ongoing research efforts aim to optimize its structure and pharmacological properties to enhance its efficacy and safety profile, paving the way for potential clinical applications.

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